L-Valine-13C5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

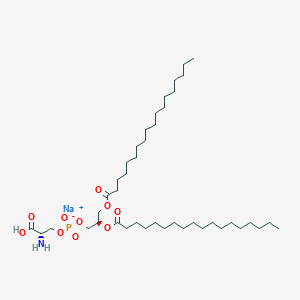

L-バリン-13C5は、必須アミノ酸であるL-バリンの同位体標識された形態です。この化合物は、5つの炭素原子が安定同位体である炭素13で置換されていることを特徴としています。 L-バリン-13C5の分子式は(13CH3)213CH13CH(NH2)13COOHで、分子量は122.11 g/molです 。L-バリン-13C5は主に科学研究、特に核磁気共鳴(NMR)分光法と代謝研究を含む研究に使用されます。

準備方法

合成経路と反応条件

L-バリン-13C5は、さまざまな合成経路によって合成できます。一般的な方法の1つは、L-バリンの生合成中に炭素13標識された前駆体を組み込むことです。 このプロセスは通常、L-バリンを自然に産生する微生物による発酵プロセスで、炭素13標識されたグルコースまたはその他の炭素源を使用することを伴います .

工業生産方法

L-バリン-13C5の工業生産は、多くの場合、大規模な発酵プロセスを伴います。これらのプロセスは、炭素13をL-バリン構造に組み込むことができる遺伝子組み換え微生物を使用します。 その後、発酵ブロスは、結晶化とクロマトグラフィーを含む精製工程にかけられ、標識された化合物が単離されます .

化学反応の分析

反応の種類

L-バリン-13C5は、その非標識対応物と同様のさまざまな化学反応を起こします。これらの反応には以下が含まれます。

酸化: L-バリン-13C5は酸化されて対応するケト酸を生成することができます。

還元: 還元反応は、L-バリン-13C5を対応するアルコールに変換することができます。

一般的な試薬と条件

L-バリン-13C5の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は通常、所望の変換を確実に行うために、制御された温度とpHレベルを伴います .

生成される主な生成物

L-バリン-13C5の反応から生成される主な生成物は、特定の反応条件によって異なります。たとえば、酸化はケト酸を生成することができ、還元はアルコールを生成することができます。 置換反応は、エステルやアミドなどのさまざまな誘導体につながる可能性があります .

科学的研究の応用

L-バリン-13C5は、科学研究で幅広い用途があります。

化学: NMR分光法を使用して、分子の構造と動態を研究するために使用されます。

生物学: L-バリン-13C5は、代謝研究でアミノ酸代謝の経路をたどるために使用されます。

医学: 医学研究では、L-バリン-13C5は、がんや代謝性疾患など、さまざまな疾患におけるタンパク質合成と分解を研究するために使用されます.

作用機序

L-バリン-13C5の作用機序は、天然のL-バリンに似ています。それは翻訳中にタンパク質に組み込まれ、タンパク質合成に重要な役割を果たします。炭素13標識により、研究者はNMR分光法を使用して、L-バリン-13C5の組み込みと代謝を追跡できます。 これにより、アミノ酸代謝に関与する分子標的と経路に関する洞察が得られます .

類似の化合物との比較

L-バリン-13C5は、次のような他の同位体標識されたアミノ酸と比較できます。

L-ロイシン-13C6: 炭素13で標識された別の必須アミノ酸で、同様の代謝研究に使用されます。

L-イソロイシン-13C6: イソロイシンの同位体標識された形態で、タンパク質合成と代謝研究に使用されます。

L-バリン-15N: 窒素15で標識されたL-バリンで、NMR研究で窒素代謝を調査するために使用されます.

類似化合物との比較

L-Valine-13C5 can be compared with other isotopically labeled amino acids, such as:

L-Leucine-13C6: Another essential amino acid labeled with carbon-13, used in similar metabolic studies.

L-Isoleucine-13C6: An isotopically labeled form of isoleucine, used in protein synthesis and metabolic research.

L-Valine-15N: L-Valine labeled with nitrogen-15, used in NMR studies to investigate nitrogen metabolism.

This compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic tracing studies .

特性

分子式 |

C5H11NO2 |

|---|---|

分子量 |

122.110 g/mol |

IUPAC名 |

(2S)-2-amino-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

InChIキー |

KZSNJWFQEVHDMF-JRGPAWSWSA-N |

異性体SMILES |

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)N |

正規SMILES |

CC(C)C(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)

![1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane](/img/structure/B12055068.png)

![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)

![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)